Ifosfamide - 3778-73-2

Ifosfamide

Catalog Number: EVT-270474
CAS Number: 3778-73-2
Molecular Formula: C7H15Cl2N2O2P
Molecular Weight: 261.08 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ifosfamide is an oxazaphosphorine nitrogen mustard, a class of compounds synthesized in West Germany over 50 years ago. [] It is a structural analog of Cyclophosphamide, another alkylating agent. [] Despite their structural similarities, Ifosfamide exhibits distinct pharmacological behavior, clinical activity, and toxicity profiles compared to Cyclophosphamide. [] This difference arises from the attachment of one of Ifosfamide's chloroethyl groups to an endocyclic nitrogen, unlike Cyclophosphamide where both are attached to the same exocyclic nitrogen. []

Molecular Structure Analysis

Ifosfamide requires metabolic activation through a complex pathway involving several enzymatic reactions to exert its cytotoxic effects. [] A key step is the 4-hydroxylation of Ifosfamide, primarily by cytochrome P450 (CYP) enzymes in the liver, yielding 4-hydroxyifosfamide. [, ] This active metabolite further converts into ifosforamide mustard, the ultimate alkylating agent, and acrolein, a toxic byproduct. [, ] Deactivation pathways lead to the formation of 2- and 3-dechloroethylifosfamide and the release of potentially neurotoxic chloroacetaldehyde. []

Mechanism of Action

Ifosfamide functions as a prodrug, requiring metabolic activation to exert its cytotoxic effects. [, ] The activated metabolite, ifosforamide mustard, acts as an alkylating agent, primarily targeting DNA. [, ] It forms crosslinks between DNA strands, primarily at guanine N-7 positions, leading to DNA damage. [, ] These crosslinks disrupt DNA replication and transcription, ultimately leading to cell death.

Physical and Chemical Properties Analysis

Safety and Hazards

While a detailed analysis of side effects is outside the scope of this document, it is crucial to acknowledge that Ifosfamide therapy can lead to significant toxicities. [, , ] Nephrotoxicity and neurotoxicity are particularly concerning, with the latter often manifesting as encephalopathy. [, , , , ]

Future Directions
  • Optimizing dosing and administration schedules: Further research is needed to develop personalized dosing strategies based on individual patient pharmacokinetic parameters. [] This could help maximize therapeutic efficacy while minimizing toxicity.
  • Investigating combination therapies: Combining Ifosfamide with other chemotherapeutic agents or novel targeted therapies could potentially improve treatment outcomes. [] Preclinical studies have shown that Ifosfamide can synergize with drugs like paclitaxel and cisplatin. []
  • Identifying biomarkers for predicting treatment response and toxicity: Identifying biomarkers that can predict which patients are most likely to respond to Ifosfamide and those at higher risk of developing toxicity could significantly improve patient care. []
  • Developing strategies to mitigate toxicity: Further research is needed to develop effective strategies to prevent or treat Ifosfamide-induced toxicities, particularly nephrotoxicity and neurotoxicity. [, ]

4-Hydroxyifosfamide

  • Compound Description: 4-Hydroxyifosfamide is the principal active metabolite of ifosfamide, formed via hepatic cytochrome P450-mediated oxidation. [ [] ] It undergoes further conversion to generate the ultimate alkylating species, isophosphoramide mustard, responsible for ifosfamide's cytotoxic effect. [ [] [] [] [] ]
  • Relevance: 4-Hydroxyifosfamide is a crucial intermediary in the metabolic activation pathway of ifosfamide. Its formation is essential for the antitumor activity of ifosfamide. [ [] [] [] [] ]

Isophosphoramide Mustard

  • Compound Description: Isophosphoramide mustard is the ultimate alkylating metabolite of ifosfamide, responsible for its cytotoxic activity. It forms from the breakdown of 4-hydroxyifosfamide and induces DNA cross-linking, primarily at guanine-N7 positions, disrupting DNA replication and leading to cell death. [ [] [] [] [] ]
  • Relevance: Isophosphoramide mustard is the key effector molecule responsible for the antitumor activity of ifosfamide. Its formation is dependent on the sequential metabolism of ifosfamide. [ [] [] [] [] ]

2-Dechloroethylifosfamide

  • Compound Description: 2-Dechloroethylifosfamide is a major inactive metabolite of ifosfamide, arising from the dechloroethylation pathway. [ [] [] [] [] ] Its accumulation, along with 3-dechloroethylifosfamide, is associated with increased neurotoxicity. [ [] ]
  • Relevance: 2-Dechloroethylifosfamide represents a detoxification route of ifosfamide and is linked to the neurotoxic side effects observed with ifosfamide treatment. [ [] [] [] [] ]

3-Dechloroethylifosfamide

  • Compound Description: Similar to 2-dechloroethylifosfamide, 3-dechloroethylifosfamide is another major inactive metabolite resulting from the dechloroethylation of ifosfamide. [ [] [] [] [] ] It is also implicated in ifosfamide-induced neurotoxicity. [ [] ]
  • Relevance: 3-Dechloroethylifosfamide, alongside 2-dechloroethylifosfamide, is a significant metabolite contributing to the neurotoxic profile of ifosfamide. [ [] [] [] [] ]

Chloroacetaldehyde

  • Compound Description: Chloroacetaldehyde is a toxic metabolite produced during the detoxification pathway of ifosfamide. [ [] [] ] It contributes to ifosfamide-induced neurotoxicity by depleting cerebral glutathione levels and causing mitochondrial dysfunction. [ [] ]
  • Relevance: Although not directly involved in ifosfamide's antitumor effect, chloroacetaldehyde plays a significant role in its dose-limiting neurotoxic side effects. [ [] [] ]

Chloroethylamine

  • Compound Description: Chloroethylamine is a byproduct of ifosfamide metabolism suspected to play a role in neurotoxicity. Studies suggest it forms thialysine ketamine after conjugating with cysteine. This conjugate, in turn, inhibits flavoproteins and NADH oxidation, potentially contributing to mitochondrial dysfunction and neurotoxicity. [ [] ]
  • Relevance: While more research is needed to fully elucidate its role, chloroethylamine is implicated as a contributing factor to the neurotoxic profile of ifosfamide. [ [] ]

Carboxyifosfamide

  • Compound Description: Carboxyifosfamide is a minor metabolite of ifosfamide detected in urine. [ [] [] ] Its formation likely stems from the oxidation of the aldehyde group in aldoifosfamide. [ [] ]
  • Relevance: While not directly involved in ifosfamide's therapeutic action, carboxyifosfamide provides insights into the metabolic fate of ifosfamide in the body. [ [] [] ]

Aldoifosfamide

  • Compound Description: Aldoifosfamide is a tautomer of 4-hydroxyifosfamide. It is in equilibrium with 4-hydroxyifosfamide and spontaneously converts to isophosphoramide mustard, contributing to the cytotoxic activity of ifosfamide. [ [] [] [] ]
  • Relevance: Aldoifosfamide represents a crucial intermediate in the activation pathway of ifosfamide, playing a direct role in the formation of the ultimate alkylating species. [ [] [] [] ]

N2-Dechloroethylifosfamide

  • Compound Description: N2-Dechloroethylifosfamide is a metabolite of ifosfamide that undergoes further metabolism, including 4-hydroxylation. [ [] ] While not directly cytotoxic, it contributes to the overall metabolic profile of ifosfamide.
  • Relevance: N2-Dechloroethylifosfamide showcases the complexity of ifosfamide's metabolic pathways and highlights the potential for multiple metabolic conversions. [ [] ]

4-Hydroxy-N2-dechloroethylifosfamide

  • Compound Description: This compound represents a secondary metabolite of N2-dechloroethylifosfamide, formed by 4-hydroxylation. [ [] ] It can further decompose to form N-dechloroethylisophosphoramide mustard. [ [] ]
  • Relevance: 4-Hydroxy-N2-dechloroethylifosfamide reveals the existence of secondary metabolic pathways for ifosfamide, leading to the generation of additional metabolites. [ [] ]

N-Dechloroethylisophosphoramide Mustard

  • Compound Description: This metabolite arises from the decomposition of 4-hydroxy-N2-dechloroethylifosfamide. [ [] ] Its precise role and contribution to ifosfamide's overall activity or toxicity profile remain to be fully elucidated.
  • Relevance: The formation of N-dechloroethylisophosphoramide mustard underlines the complex cascade of metabolic reactions following ifosfamide administration. [ [] ]

N3-Dechloroethylifosfamide

  • Compound Description: Similar to N2-Dechloroethylifosfamide, N3-Dechloroethylifosfamide is a metabolite of ifosfamide that undergoes further metabolic conversions, such as 4-hydroxylation, resulting in the formation of 4-hydroxy-N3-dechloroethylifosfamide. [ [] ]
  • Relevance: N3-Dechloroethylifosfamide demonstrates the existence of parallel metabolic pathways for ifosfamide, potentially contributing to interindividual variability in drug response and toxicity. [ [] ]

4-Hydroxy-N3-dechloroethylifosfamide

  • Compound Description: 4-Hydroxy-N3-dechloroethylifosfamide is a secondary metabolite formed by the 4-hydroxylation of N3-dechloroethylifosfamide. [ [] ] Like its N2 counterpart, it can decompose to N-dechloroethylisophosphoramide mustard. [ [] ]
  • Relevance: This compound further exemplifies the complexity of ifosfamide metabolism and the potential for multiple metabolic routes leading to both active and inactive metabolites. [ [] ]

N2,3-Didechloroethylifosfamide

  • Compound Description: N2,3-Didechloroethylifosfamide is a minor metabolite of ifosfamide, indicating a secondary dealkylation pathway. [ [] ] It suggests the possibility of losing both chloroethyl groups from the parent compound.
  • Relevance: While likely a minor pathway, the formation of N2,3-didechloroethylifosfamide showcases the potential for diverse metabolic transformations of ifosfamide. [ [] ]

Cyclophosphamide

  • Compound Description: Cyclophosphamide is a structurally similar oxazaphosphorine alkylating agent. [ [] [] [] ] Both cyclophosphamide and ifosfamide require metabolic activation to exert their cytotoxic effects. [ [] [] ]
  • Relevance: Cyclophosphamide serves as a relevant comparator due to its structural similarity and shared mechanism of action with ifosfamide. Comparing their activity and toxicity profiles helps understand the structure-activity relationship within this drug class. [ [] [] [] ]
  • Compound Description: 4-OOH-IF is a synthetically produced, activated form of ifosfamide used in preclinical studies to investigate drug interactions. It is a more potent depletor of cellular glutathione than its cyclophosphamide counterpart, 4-OOH-Cy. [ [] ]
  • Relevance: Unlike ifosfamide, 4-OOH-IF doesn't require metabolic activation, allowing researchers to directly assess its synergistic potential with other chemotherapeutic agents without the influence of metabolic variability. [ [] ]

Palifosfamide Tromethamine

  • Compound Description: Palifosfamide tromethamine is the stabilized, active metabolite of ifosfamide. [ [] ] It directly acts as an alkylating agent without requiring metabolic activation, potentially overcoming tumor resistance associated with ifosfamide. Its formulation with tromethamine aims to enhance stability and minimize nephrotoxicity. [ [] ]
  • Relevance: Palifosfamide tromethamine represents a potentially valuable next-generation alkylating agent based on the ifosfamide scaffold, designed to overcome limitations associated with ifosfamide's metabolic activation and toxicity profile. [ [] ]

Properties

CAS Number

3778-73-2

Product Name

Ifosfamide

IUPAC Name

N,3-bis(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine

Molecular Formula

C7H15Cl2N2O2P

Molecular Weight

261.08 g/mol

InChI

InChI=1S/C7H15Cl2N2O2P/c8-2-4-10-14(12)11(6-3-9)5-1-7-13-14/h1-7H2,(H,10,12)

InChI Key

HOMGKSMUEGBAAB-UHFFFAOYSA-N

SMILES

C1CN(P(=O)(OC1)NCCCl)CCCl

Solubility

Soluble in water
1.50e+01 g/L

Synonyms

Asta Z 4942
Holoxan
Ifosfamide
Iphosphamide
Iso Endoxan
Iso-Endoxan
Isofosfamide
Isophosphamide
NSC 109,724
NSC 109724
NSC-109,724
NSC-109724
NSC109,724
NSC109724

Canonical SMILES

C1CN(P(=O)(OC1)NCCCl)CCCl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.